molecular formula C10H12N2O5S B3278619 3-[(Acetyloxy)methyl]-7-amino-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid CAS No. 68090-55-1

3-[(Acetyloxy)methyl]-7-amino-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid

Cat. No. B3278619
CAS RN: 68090-55-1
M. Wt: 272.28 g/mol
InChI Key: HSHGZXNAXBPPDL-UHFFFAOYSA-N
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Description

3-[(Acetyloxy)methyl]-7-amino-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid is a useful research compound. Its molecular formula is C10H12N2O5S and its molecular weight is 272.28 g/mol. The purity is usually 95%.
The exact mass of the compound 3-[(Acetyloxy)methyl]-7-amino-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality 3-[(Acetyloxy)methyl]-7-amino-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-[(Acetyloxy)methyl]-7-amino-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthesis and Characterization

  • The compound, a cephalosporin derivative, is used as a carrier for a range of drugs containing an amino group, with the synthesis of antimalarial primaquine prodrugs and other derivatives being notable examples (Blau et al., 2008).
  • It has been synthesized and characterized using various spectroscopic methods, highlighting its potential in developing new pharmaceutical compounds (Deng Fu-li, 2007).

Analytical and Quality Control

  • The compound is used in the assay of different cephalosporin drugs, applying spectrophotometric methods for quality control and ensuring the efficacy of pharmaceutical products (S. Naveed, Zehra Ashraf, Tasleem Mukhtar, 2014).
  • In the production of cephalosporin drugs, it serves as an important intermediate. Its analysis by HPLC is crucial for controlling the quality and purity of these drugs (Sun Na-na, 2010).

Corrosion Inhibition

  • The compound has been evaluated as a corrosion inhibitor, particularly in acidic environments, demonstrating significant potential in industrial applications (J. Aldana-González et al., 2015).

Structural and Spectroscopic Studies

Pharmaceutical Synthesis and Applications

Novel Derivatives and Impurity Analysis

  • Novel derivatives have been synthesized and characterized, contributing to the diversity of pharmaceutical compounds derived from this core structure (Ghulam Fareed et al., 2012).
  • Its structural derivatives are analyzed for impurities in bulk drug formulations, underlining the importance of purity in pharmaceutical production (K. Rao et al., 2007).

Crystallization and Drug Formulation

  • The compound is involved in the production of spherical agglomerates of cephalosporin antibiotic crystals, essential for developing injectable drug forms (K. Machiya et al., 2008).

Synthesis of Contaminants and Quality Analysis

  • Synthesis of contaminants of Cefdinir, formed during the preparation of its bulk drug, indicates the compound's significance in ensuring pharmaceutical safety and efficacy (K. V. P. Rao et al., 2006).

Clinical Analysis and Drug Delivery

properties

IUPAC Name

3-(acetyloxymethyl)-7-amino-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12N2O5S/c1-4(13)17-2-5-3-18-9-6(11)8(14)12(9)7(5)10(15)16/h6,9H,2-3,11H2,1H3,(H,15,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HSHGZXNAXBPPDL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)OCC1=C(N2C(C(C2=O)N)SC1)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12N2O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20859557
Record name 3-[(Acetyloxy)methyl]-7-amino-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20859557
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

272.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-[(Acetyloxy)methyl]-7-amino-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid

CAS RN

68090-55-1
Record name 68090-55-1
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-[(Acetyloxy)methyl]-7-amino-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid
Reactant of Route 2
3-[(Acetyloxy)methyl]-7-amino-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid
Reactant of Route 3
3-[(Acetyloxy)methyl]-7-amino-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid
Reactant of Route 4
3-[(Acetyloxy)methyl]-7-amino-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid
Reactant of Route 5
3-[(Acetyloxy)methyl]-7-amino-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid
Reactant of Route 6
3-[(Acetyloxy)methyl]-7-amino-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid

Citations

For This Compound
4
Citations
S Sainger, MM Goyal, A Sharma - … Journal of Recent Research and Review, 2012 - Citeseer
Synthesis of biological active 1, 4-diazepines are proceed by Diazotization of 3-(Acetyloxy-methyl)-7-amino-8-oxo-5-thia-1-azabicyclo [4.2. 0.] oct-2-ene-2-carboxylic acid (1) with …
Number of citations: 3 citeseerx.ist.psu.edu
T Bayer - Asymmetric catalysis on industrial scale: challenges …, 2004 - books.google.com
7-Aminocephalosporanic acid (7-ACA) is a key intermediate for the synthesis of semisynthetic cephalosporin antibiotics. It is produced from the fermentation product cephalosporin C. …
Number of citations: 13 books.google.com
EA Abdelaleem, IA Naguib, HE Zaazaa… - Journal of …, 2016 - academic.oup.com
Validated sensitive and highly selective methods were developed for the quantitative determination of cefoperazone sodium (CEF) in the presence of its reported impurities; 7-…
Number of citations: 13 academic.oup.com
IA Naguib, HW Darwish - Journal of Chemistry, 2016 - hindawi.com
A comparative study is established among 4 chemometric models depending on classical least squares (CLS) approach, namely, spectral residual augmented CLS (SRACLS), net …
Number of citations: 3 www.hindawi.com

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